P-Nitrobenzyl-6,6-dibromopenicillinate
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Overview
Description
Preparation Methods
The synthesis of P-Nitrobenzyl-6,6-dibromopenicillinate involves multiple steps, including the bromination of penicillin derivatives and the subsequent attachment of the p-nitrobenzyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
P-Nitrobenzyl-6,6-dibromopenicillinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzyl derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
P-Nitrobenzyl-6,6-dibromopenicillinate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for studying reaction mechanisms and developing new synthetic pathways . In biology, it is used to investigate protein interactions and enzyme activities . Additionally, it is utilized in industrial processes for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of P-Nitrobenzyl-6,6-dibromopenicillinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
P-Nitrobenzyl-6,6-dibromopenicillinate can be compared with other similar compounds, such as:
- P-Nitrobenzyl-6-bromopenicillinate
- P-Nitrobenzyl-6,6-dichloropenicillinate
- P-Nitrobenzyl-6,6-difluoropenicillinate
These compounds share structural similarities but differ in their halogen substitutions, which can affect their reactivity and applications.
Properties
Molecular Formula |
C15H14Br2N2O5S |
---|---|
Molecular Weight |
494.2 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H14Br2N2O5S/c1-14(2)10(18-12(21)15(16,17)13(18)25-14)11(20)24-7-8-3-5-9(6-4-8)19(22)23/h3-6,10,13H,7H2,1-2H3/t10-,13+/m0/s1 |
InChI Key |
PWPAEVUYDSBPBY-GXFFZTMASA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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